

### Validating the antipsychotic-like effects of Dimethylfraxetin using different behavioral tests

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# Unveiling the Antipsychotic Potential of Dimethylfraxetin: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antipsychotic-like effects of **Dimethylfraxetin** (DF), a natural coumarin, against established antipsychotic drugs. The data presented is derived from preclinical studies utilizing a battery of behavioral tests in a ketamine-induced psychosis model in mice, a well-established paradigm for screening novel antipsychotic agents.

## Performance Comparison: Dimethylfraxetin vs. Standard Antipsychotics

The antipsychotic-like efficacy of **Dimethylfraxetin** was evaluated in comparison to a vehicle control and the typical antipsychotic, haloperidol. Furthermore, this guide incorporates data from separate studies on the atypical antipsychotics, olanzapine and risperidone, in similar ketamine-induced behavioral models to provide a broader comparative context.

## Table 1: Effects on Locomotor Activity and Stereotyped Behavior (Open Field Test)



The open field test is utilized to assess changes in locomotor activity and the presence of stereotyped behaviors, which are characteristic of the positive symptoms of psychosis. Ketamine administration typically induces hyperlocomotion and stereotypy.

Treatment Group	Dose (mg/kg)	Total Crossings (Mean ± SEM)	Rearing Frequency (Mean ± SEM)	Stereotyped Behaviors (Seconds, Mean ± SEM)
Vehicle + Saline	-	135.6 ± 10.4	25.4 ± 2.5	10.2 ± 1.5
Vehicle + Ketamine	50	315.2 ± 20.8	45.8 ± 3.1	115.6 ± 8.9*
Dimethylfraxetin + Ketamine	1	180.4 ± 15.2#	30.1 ± 2.8#	45.3 ± 5.1#
Haloperidol + Ketamine	0.2	95.3 ± 9.7#	15.2 ± 1.9#	25.8 ± 3.4#
Olanzapine + Ketamine	1	Significantly reduced hyperlocomotion #	Decreased rearing behavior#	-
Risperidone + Ketamine	0.1	29.9 ± 6.3#	-	-

\*p < 0.05 compared to Vehicle + Saline group. #p < 0.05 compared to Vehicle + Ketamine group. Data for **Dimethylfraxetin** and Haloperidol is adapted from Porras-Dávila et al., 2022. [1][2][3] Data for Olanzapine and Risperidone is sourced from comparable ketamine-induced psychosis models.[4][5][6][7][8][9][10][11][12]

## **Table 2: Effects on Cognitive Deficits (Passive Avoidance Test)**

The passive avoidance test assesses learning and memory, cognitive domains often impaired in schizophrenia. Ketamine-induced amnesia is reflected by a decreased latency to enter the dark compartment where an aversive stimulus was previously delivered.



Treatment Group	Dose (mg/kg)	Retention Latency (Seconds, Mean ± SEM)
Vehicle + Saline	-	165.4 ± 10.1
Vehicle + Ketamine	50	45.2 ± 5.8*
Dimethylfraxetin + Ketamine	1	120.7 ± 9.5#
Haloperidol + Ketamine	0.2	135.9 ± 11.2#

<sup>\*</sup>p < 0.05 compared to Vehicle + Saline group. #p < 0.05 compared to Vehicle + Ketamine group. Data adapted from Porras-Dávila et al., 2022.[1][2][3]

### Table 3: Effects on Negative-like Symptoms (Social Interaction Test)

A reduction in social interaction is a key negative symptom modeled in rodents. This test measures the time spent in active social engagement with an unfamiliar mouse.

Treatment Group	Dose (mg/kg)	Social Interaction Time (Seconds, Mean ± SEM)
Vehicle + Saline	-	180.3 ± 12.6
Vehicle + Ketamine	50	75.1 ± 8.9*
Dimethylfraxetin + Ketamine	1	145.8 ± 11.3#
Haloperidol + Ketamine	0.2	155.4 ± 10.8#

<sup>\*</sup>p < 0.05 compared to Vehicle + Saline group. #p < 0.05 compared to Vehicle + Ketamine group. Data adapted from Porras-Dávila et al., 2022.[2]

# Table 4: Extrapyramidal Side Effect Liability (Haloperidol-Induced Catalepsy Test)

The catalepsy test is a measure of extrapyramidal side effects, a common adverse effect of typical antipsychotics. An increase in the time an animal remains in an externally imposed



posture indicates cataleptic behavior. **Dimethylfraxetin** was observed to enhance the cataleptic effect of haloperidol.[1][2][3]

Treatment Group	Dose (mg/kg)	Catalepsy Duration at 60 min (Seconds, Mean ± SEM)
Vehicle + Haloperidol	0.5	35.2 ± 4.1
Dimethylfraxetin + Haloperidol	1	70.5 ± 6.8#

#p < 0.05 compared to Vehicle + Haloperidol group. Data adapted from Porras-Dávila et al., 2022.[1][2][3]

### **Experimental Protocols**

Detailed methodologies for the key behavioral experiments are provided below.

#### **Ketamine-Induced Psychosis Model**

- Animals: Male ICR mice (25-30 g) are used.
- Induction: Psychosis-like behaviors are induced by an intraperitoneal (i.p.) injection of ketamine (50 mg/kg).[13][14][15]
- Treatment Administration: **Dimethylfraxetin** (1 mg/kg), haloperidol (0.2 mg/kg), or vehicle are administered i.p. 30 minutes before the ketamine injection.

#### Open Field Test (OFT)

- Apparatus: A square arena (40x40x30 cm) with the floor divided into 16 equal squares.
- Procedure: 30 minutes after ketamine administration, mice are individually placed in the center of the arena. Their behavior is recorded for 5 minutes.
- Parameters Measured:



- Total Crossings: The number of times the mouse crosses from one square to another with all four paws.
- Rearing: The number of times the mouse stands on its hind legs.
- Stereotyped Behaviors: Duration of repetitive, purposeless movements such as head weaving, sniffing, and gnawing.

#### **Passive Avoidance Test (PAT)**

- Apparatus: A two-chambered box with a light and a dark compartment separated by a
  guillotine door. The floor of the dark compartment is equipped with an electric grid.[7][16][17]
- Training (Acquisition Trial): Each mouse is placed in the light compartment. After a 60-second habituation period, the door is opened. When the mouse enters the dark compartment, the door is closed, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.[16]
- Testing (Retention Trial): 24 hours after the training, the mouse is again placed in the light compartment, and the latency to enter the dark compartment is recorded (up to a cut-off time, e.g., 300 seconds). No foot shock is delivered during this trial.

#### **Social Interaction Test (SIT)**

- Apparatus: A neutral cage (40x25x20 cm).
- Procedure: The test mouse is placed in the cage with an unfamiliar mouse of the same sex and strain. The total time spent in active social behaviors (e.g., sniffing, grooming, following) is recorded for a 10-minute session.[5][18][19][20]

#### **Haloperidol-Induced Catalepsy Test**

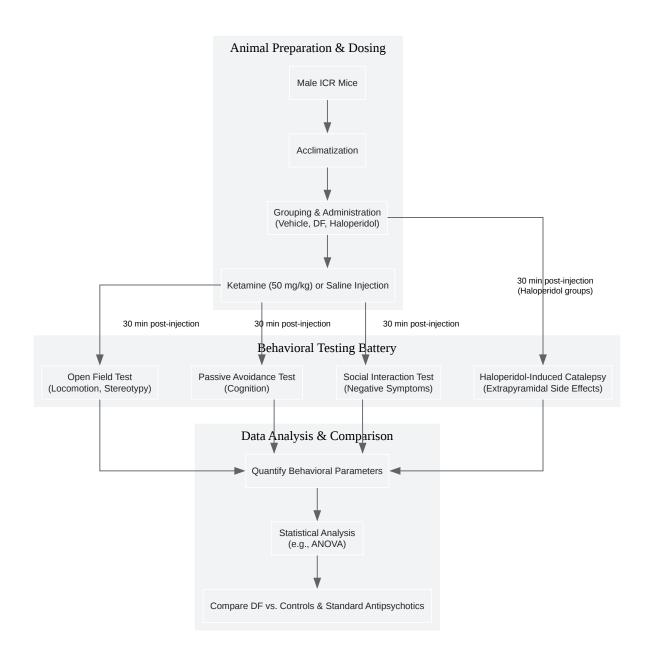
- Apparatus: A horizontal bar raised 3 cm above a flat surface.
- Procedure: 30 minutes after the administration of haloperidol (0.5 mg/kg, i.p.), with or without pre-treatment with **Dimethylfraxetin**, the mouse's forepaws are gently placed on the bar.[9] [10][21][22][23]



• Parameter Measured: The time the mouse remains in this unnatural posture before correcting it is measured, with a cut-off time of 180 seconds.

### Visualizing the Mechanisms and Workflows Experimental Workflow





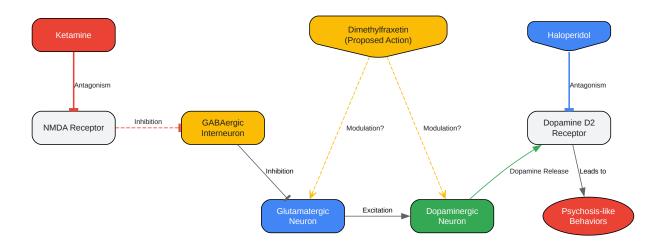
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Experimental workflow for evaluating the antipsychotic-like effects of **Dimethylfraxetin**.



### **Proposed Signaling Pathway of Antipsychotic Action**

Psychosis, particularly the symptoms modeled by ketamine, is understood to involve a dysregulation of both the glutamatergic and dopaminergic systems. Ketamine, as an NMDA receptor antagonist, leads to a downstream increase in dopamine release, contributing to psychotic-like behaviors. Antipsychotic drugs typically act by modulating these systems.



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Hypothesized interplay of glutamatergic and dopaminergic pathways in ketamine-induced psychosis and points of intervention for antipsychotics.

#### Conclusion

The presented data indicates that **Dimethylfraxetin** exhibits a promising antipsychotic-like profile in preclinical models. It effectively mitigates ketamine-induced hyperlocomotion, stereotypy, cognitive deficits, and social withdrawal, with an efficacy comparable to the typical antipsychotic haloperidol in some measures.[1][2][3] The potentiation of haloperidol-induced catalepsy suggests an interaction of **Dimethylfraxetin** with the dopaminergic system, a key target for many antipsychotic drugs.[1][2][3]



While these findings are encouraging, further research is warranted to elucidate the precise molecular targets of **Dimethylfraxetin** and to compare its efficacy and side-effect profile directly against atypical antipsychotics. The data herein provides a solid foundation for such future investigations, positioning **Dimethylfraxetin** as a compound of interest for the development of novel antipsychotic therapies.

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